2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide
Description
The compound 2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide (CAS: 687563-28-6) is a thieno[3,2-d]pyrimidine derivative featuring:
- A thieno[3,2-d]pyrimidin-4-one core fused with a cyclohexene ring.
- A 4-chlorophenyl substituent at position 2.
- A sulfanyl bridge at position 2, linked to an acetamide group.
- A 2-(trifluoromethyl)phenyl moiety on the acetamide nitrogen.
Its molecular formula is C₂₂H₁₆ClF₃N₃O₂S₂, with a molecular weight of 534.96 g/mol .
Properties
IUPAC Name |
2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClF3N3O2S2/c22-12-5-7-13(8-6-12)28-19(30)18-16(9-10-31-18)27-20(28)32-11-17(29)26-15-4-2-1-3-14(15)21(23,24)25/h1-8H,9-11H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKOJPZGPYCECF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)Cl)SCC(=O)NC4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClF3N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps:
Formation of the thienopyrimidine core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Introduction of the chlorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a chlorophenyl halide reacts with the thienopyrimidine core.
Attachment of the sulfanyl group: This can be done through a thiolation reaction using a suitable thiol reagent.
Coupling with the trifluoromethylphenyl acetamide: The final step involves the coupling of the intermediate with 2-(trifluoromethyl)phenyl acetamide under conditions that promote amide bond formation, such as using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the thienopyrimidine core, potentially converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: Its biological activity can be studied in various in vitro and in vivo models to understand its mechanism of action and potential therapeutic effects.
Chemical Biology: It can be used as a probe to study biological pathways and molecular interactions.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s structure suggests it could inhibit or modulate the activity of certain proteins, leading to its observed biological effects. Further studies are needed to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Modifications in Thieno[3,2-d]pyrimidine Derivatives
Several analogs share the thieno[3,2-d]pyrimidine scaffold but differ in fused rings and substituents:
Key Observations :
Substituent Variations Impacting Bioactivity
Acetamide Substitutions
The 2-(trifluoromethyl)phenyl group in the target compound enhances metabolic stability and hydrophobic binding compared to analogs with:
- 2,5-Dimethylphenyl (): Lower electronegativity, reduced steric hindrance.
- 2-Ethyl-6-methylphenyl (): Increased steric bulk but weaker electron-withdrawing effects.
Halogen and Heterocyclic Modifications
- The 4-chlorophenyl group in the target compound provides moderate electron withdrawal, stabilizing the thienopyrimidine core. Analogs with 4-methylphenyl () or pyridin-2-yl () substituents alter π-π stacking and solubility .
Computational Similarity and Bioactivity Clustering
Tanimoto Similarity Analysis
Using Tanimoto coefficients (threshold ≥0.8 for structural similarity ):
Bioactivity Profile Correlation
Pharmacokinetic and Physicochemical Properties
| Property | Target Compound | Analog | Analog |
|---|---|---|---|
| Molecular Weight (g/mol) | 534.96 | 494.99 | 369.42 |
| LogP (Predicted) | 4.2 | 3.8 | 2.5 |
| H-Bond Donors/Acceptors | 1/5 | 1/4 | 2/5 |
| Solubility (mg/mL) | 0.03 | 0.12 | 1.5 |
Key Takeaways :
- The target compound’s high LogP reflects strong hydrophobicity, favoring membrane penetration but limiting solubility.
- Smaller analogs (e.g., ) exhibit better solubility, ideal for oral administration .
Biological Activity
The compound 2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide has garnered significant attention in medicinal chemistry due to its complex structure and potential biological activities. With a molecular formula of C27H26ClN5O2S2 and a molecular weight of approximately 540.0 g/mol, this compound exhibits unique properties that may contribute to its therapeutic potential.
Chemical Structure and Properties
The structure of the compound includes a thieno[3,2-d]pyrimidine core with various substituents that enhance its biological activity. The presence of a chlorophenyl group and a trifluoromethyl group are notable features that may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C27H26ClN5O2S2 |
| Molecular Weight | 540.0 g/mol |
| Purity | ≥ 95% |
| Storage Conditions | Store according to label |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in various biochemical pathways. Research indicates that the thieno[3,2-d]pyrimidine scaffold can modulate enzyme activity, potentially leading to anti-inflammatory and antimicrobial effects. The exact molecular targets are still under investigation.
Biological Activities
-
Antimicrobial Activity :
Studies have shown that compounds with thieno[3,2-d]pyrimidine structures exhibit significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus, showing minimum inhibitory concentrations (MICs) in the low micromolar range . -
Anti-inflammatory Effects :
The compound has been evaluated for its anti-inflammatory potential. In vivo studies have demonstrated that related thieno[3,2-d]pyrimidine compounds can inhibit pro-inflammatory cytokines significantly . -
Anticancer Activity :
Preliminary research suggests that this compound may possess anticancer properties. In vitro assays indicate that it can induce apoptosis in cancer cell lines, although further studies are needed to elucidate the underlying mechanisms .
Case Study 1: Antimicrobial Efficacy
A series of derivatives based on the thieno[3,2-d]pyrimidine scaffold were synthesized and tested for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. The most potent compounds exhibited MIC values below 10 µg/mL against S. aureus and E. coli, comparable to standard antibiotics .
Case Study 2: Anti-inflammatory Response
In a model of acute inflammation induced by lipopolysaccharides (LPS) in mice, a related compound demonstrated an over 80% reduction in tumor necrosis factor-alpha (TNF-α) levels, indicating significant anti-inflammatory activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
